(4-METHYLPIPERIDINO)[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE
Overview
Description
(4-METHYLPIPERIDINO)[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE is a complex organic compound that features a piperidine ring substituted with a benzoyl group containing a 1,3,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYLPIPERIDINO)[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Benzoylation: The oxadiazole derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.
Piperidine substitution: The final step involves the reaction of the benzoylated oxadiazole with 4-methylpiperidine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-METHYLPIPERIDINO)[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4-METHYLPIPERIDINO)[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of oxadiazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of (4-METHYLPIPERIDINO)[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-phenyl-4-propionoxypiperidine (MPPP): An opioid analgesic with a similar piperidine structure.
1,3,4-oxadiazole derivatives: Compounds like clemizole and etonitazene, which also contain the oxadiazole ring.
Uniqueness
(4-METHYLPIPERIDINO)[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE is unique due to the combination of the piperidine ring and the oxadiazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-10-12-24(13-11-15)21(25)18-9-5-8-17(14-18)20-23-22-19(26-20)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZXPCRMFZUVPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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